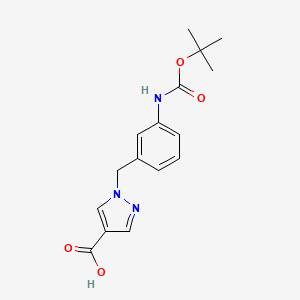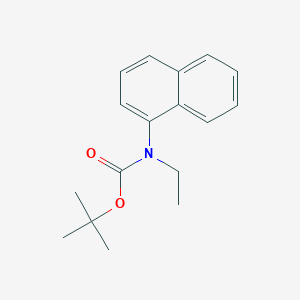
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2. It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a bromo and a fluoro group on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:
1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine: This compound has a similar structure but with the bromo group at a different position on the phenyl ring.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: This compound has a different functional group (ketone) instead of the ethane-1,2-diamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromo and fluoro groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H10BrFN2 |
|---|---|
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI-Schlüssel |
RGFXAZBJMPYPQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B13052226.png)
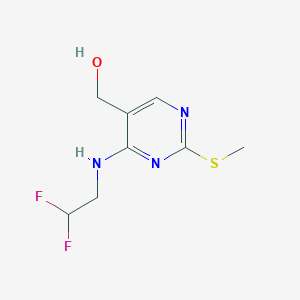
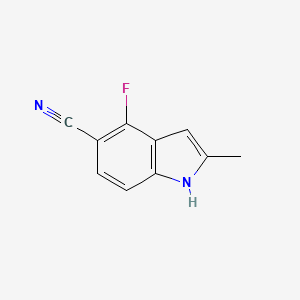
![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)
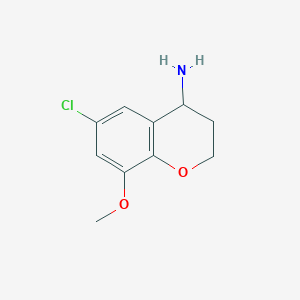
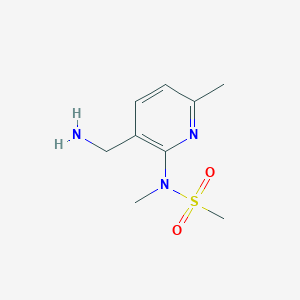
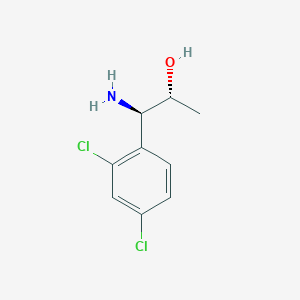
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
